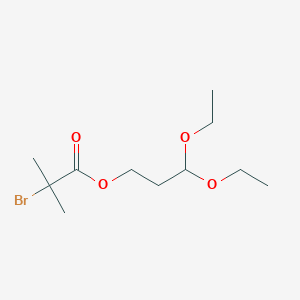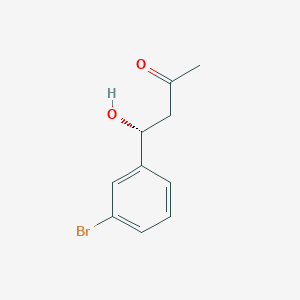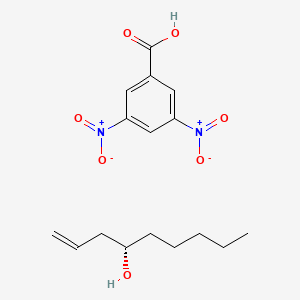
3,3-Diethoxypropyl 2-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethoxypropyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C10H19BrO4. It is a derivative of propanoic acid and is characterized by the presence of a bromo group and two ethoxy groups attached to the propyl chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxypropyl 2-bromo-2-methylpropanoate typically involves the reaction of 2-bromo-2-methylpropanoic acid with 3,3-diethoxypropyl alcohol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethoxypropyl 2-bromo-2-methylpropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.
Reduction Reactions: Reduction of the bromo group can lead to the formation of alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 3,3-Diethoxypropyl 2-hydroxy-2-methylpropanoate.
Oxidation: 3,3-Diethoxypropyl 2-oxo-2-methylpropanoate.
Reduction: 3,3-Diethoxypropyl 2-methylpropane.
Aplicaciones Científicas De Investigación
3,3-Diethoxypropyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 3,3-Diethoxypropyl 2-bromo-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trimethoxysilyl)propyl 2-Bromo-2-methylpropanoate
- 3-(Triethoxysilyl)propyl 2-Bromo-2-methylpropanoate
- 2-Bromo-2-methylpropionic Acid 3-(Trichlorosilyl)propyl Ester
Uniqueness
3,3-Diethoxypropyl 2-bromo-2-methylpropanoate is unique due to its specific structural features, such as the presence of two ethoxy groups and a bromo group on the propyl chain. These structural characteristics confer distinct reactivity and properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
877203-53-7 |
|---|---|
Fórmula molecular |
C11H21BrO4 |
Peso molecular |
297.19 g/mol |
Nombre IUPAC |
3,3-diethoxypropyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C11H21BrO4/c1-5-14-9(15-6-2)7-8-16-10(13)11(3,4)12/h9H,5-8H2,1-4H3 |
Clave InChI |
PAJHPEMUDDPKIW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCOC(=O)C(C)(C)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)
![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)

![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
![({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene](/img/structure/B12598144.png)
![2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B12598159.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)



![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)
![1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene](/img/structure/B12598219.png)
